N'-{[(2-fluorophenyl)carbonyl]oxy}pyridine-4-carboximidamide
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Overview
Description
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-FLUOROBENZOATE is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with an amino group and a fluorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-FLUOROBENZOATE typically involves the reaction of 2-fluorobenzoic acid with (Z)-[amino(pyridin-4-yl)methylidene]amine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-FLUOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atom on the benzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-FLUOROBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine
In medicine, (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-FLUOROBENZOATE is investigated for its potential therapeutic properties. It may be evaluated for its efficacy in treating various diseases or conditions .
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-FLUOROBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-METHOXYBENZOATE
- (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,6-DIMETHOXYBENZOATE
- (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3-METHOXYBENZOATE
Uniqueness
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-FLUOROBENZOATE is unique due to the presence of the fluorine atom on the benzoate moiety. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs .
Properties
Molecular Formula |
C13H10FN3O2 |
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Molecular Weight |
259.24 g/mol |
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-fluorobenzoate |
InChI |
InChI=1S/C13H10FN3O2/c14-11-4-2-1-3-10(11)13(18)19-17-12(15)9-5-7-16-8-6-9/h1-8H,(H2,15,17) |
InChI Key |
QSFZZHPOFXKGIN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ON=C(C2=CC=NC=C2)N)F |
Origin of Product |
United States |
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